4-Hydroxy-4-(pyridin-2-yl)cyclohexanone
Description
4-Hydroxy-4-(pyridin-2-yl)cyclohexanone is a cyclohexanone derivative featuring a hydroxyl group and a pyridin-2-yl substituent at the 4-position of the cyclohexanone ring.
Properties
CAS No. |
10421-19-9 |
|---|---|
Molecular Formula |
C11H13NO2 |
Molecular Weight |
191.23 g/mol |
IUPAC Name |
4-hydroxy-4-pyridin-2-ylcyclohexan-1-one |
InChI |
InChI=1S/C11H13NO2/c13-9-4-6-11(14,7-5-9)10-3-1-2-8-12-10/h1-3,8,14H,4-7H2 |
InChI Key |
AHPJOXSVJPJNPD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1=O)(C2=CC=CC=N2)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs and their distinguishing features:
Spectroscopic and Physical Properties
- NMR Data: 4-Hydroxy-4-(thiophen-2-yl)cyclohexanone: ¹H NMR (CDCl₃) shows aromatic protons at δ 6.89–7.20 ppm, distinct from pyridine-derived analogs due to thiophene’s electron-rich nature . Pyridine-containing analogs: Pyridinyl protons typically resonate at δ 7.0–8.5 ppm, with downfield shifts influenced by hydrogen bonding with the hydroxyl group .
- Boiling Points and Solubility: While direct data are unavailable, the pyridine moiety increases polarity, likely improving solubility in polar solvents (e.g., methanol or acetonitrile) compared to non-aromatic analogs .
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